1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE
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Overview
Description
1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-[3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOL-4-YL]-1-ETHANONE can be compared with other similar compounds such as:
3,5-DIMETHYL-1-(3-NITROBENZOYL)-4-(PHENYLTHIO)-1H-PYRAZOLE: This compound has a phenylthio group instead of an ethanone group, which affects its reactivity and applications.
3,5-DIMETHYL-1-(3-NITROBENZOYL)-1H-PYRAZOLE: Lacks the ethanone group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrobenzoyl)pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-13(10(3)18)9(2)16(15-8)14(19)11-5-4-6-12(7-11)17(20)21/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAOQUXGBYQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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